

Physical properties of 3,6-Dimethylpyridazine (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dimethylpyridazine

Cat. No.: B183211

[Get Quote](#)

Technical Guide: Physicochemical Properties of 3,6-Dimethylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **3,6-Dimethylpyridazine**, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document outlines its melting and boiling points, provides detailed experimental methodologies for its synthesis, and describes the standard protocols for the determination of its physical characteristics.

Core Physical Properties

The physical state and thermal behavior of a compound are critical parameters in its application and development. The melting and boiling points of **3,6-Dimethylpyridazine** dictate its handling, purification, and reaction conditions.

Data Presentation

The key physical properties of **3,6-Dimethylpyridazine** are summarized in the table below for quick reference.

Physical Property	Value
Melting Point	-6 °C (21 °F)
Boiling Point	143 - 145 °C (289 - 293 °F)

Experimental Protocols

While specific experimental determinations for the melting and boiling points of **3,6-Dimethylpyridazine** are cited from literature, this section details the general, widely accepted laboratory procedures for these measurements, alongside a specific synthesis protocol for the compound.

Synthesis of 3,6-Dimethylpyridazine

A common and effective method for the synthesis of **3,6-Dimethylpyridazine** involves the cyclocondensation of a dicarbonyl compound with hydrazine.

Experimental Protocol:

A mixture of 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in 50 mL of ethanol is heated to reflux for a period of 3 hours. Following the reflux, the solvent is removed under reduced pressure. The resulting residue is then combined with 1.1 g of 10% Palladium on carbon (Pd/C) in 200 mL of anhydrous benzene. This mixture is heated at reflux overnight. After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated and the crude product is purified by silica gel column chromatography using a mobile phase of 6% methanol in dichloromethane to yield **3,6-dimethylpyridazine** as a light brown oil (3.1 g, 56% yield).[1]

Determination of Melting Point

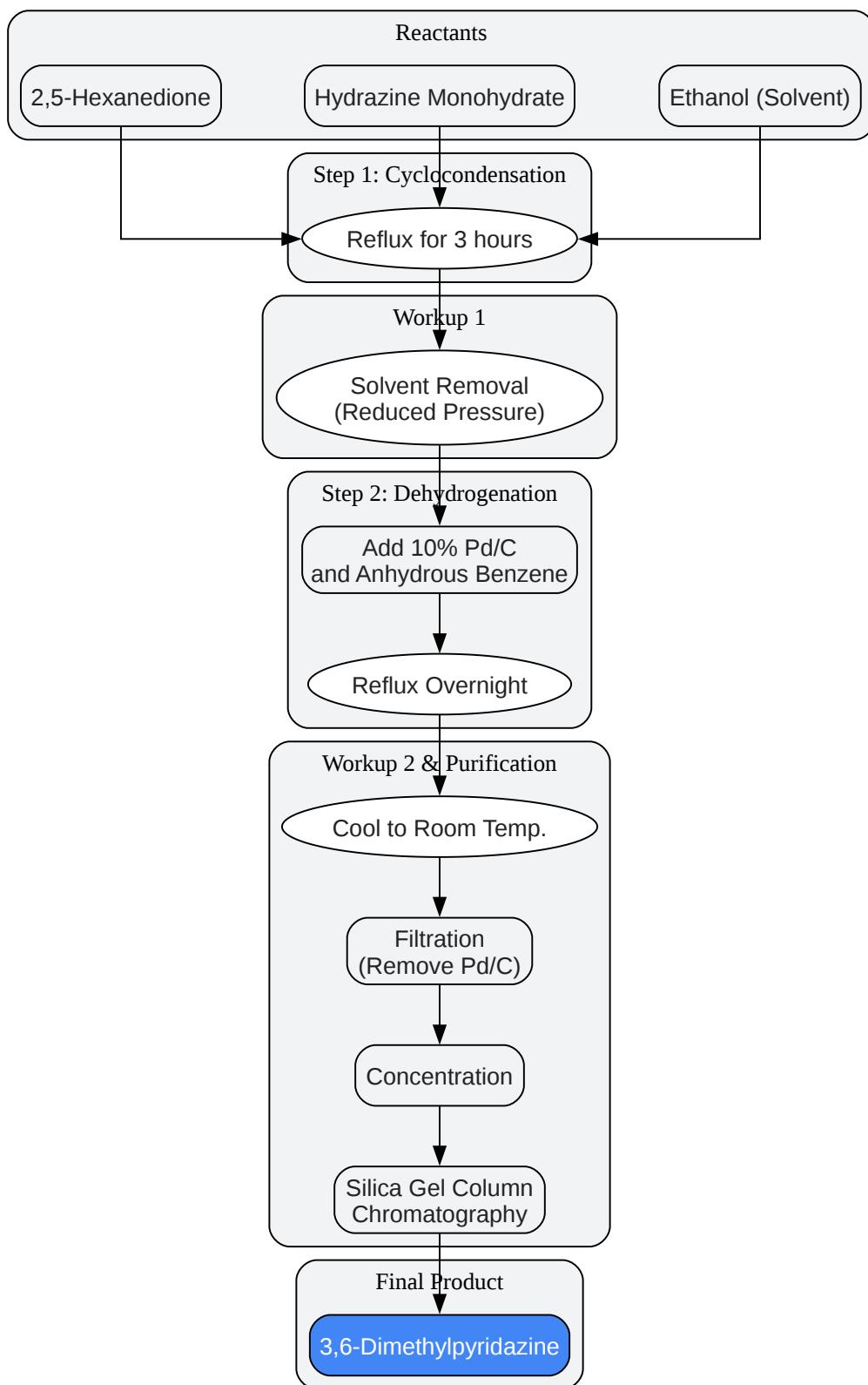
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This is a key indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point over a narrow range (0.5-1.0°C).

General Protocol (Capillary Method):

- A small, dry sample of the crystalline compound is finely powdered.

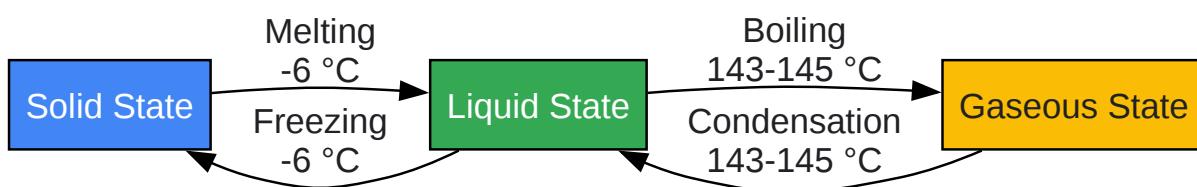
- The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[2]
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]
- The thermometer and capillary assembly are placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[4]
- The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute near the expected melting point.
- The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire sample becomes liquid (t2) are recorded. The melting point range is reported as t1-t2.[2]

Determination of Boiling Point


The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a fundamental physical constant for a pure substance.

General Protocol (Fusion Tube Method):

- A few drops of the liquid sample are placed into a small fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[4]
- The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[4][5]
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a rapid and continuous stream of bubbles is observed. The temperature at this point is recorded as the boiling point.[4]


Visualizations

The following diagrams illustrate the logical flow of the synthesis process and the phase transitions of **3,6-Dimethylpyridazine**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3,6-Dimethylpyridazine**.

[Click to download full resolution via product page](#)

Caption: Phase transitions of **3,6-Dimethylpyridazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. scribd.com [scribd.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- To cite this document: BenchChem. [Physical properties of 3,6-Dimethylpyridazine (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183211#physical-properties-of-3-6-dimethylpyridazine-melting-point-boiling-point\]](https://www.benchchem.com/product/b183211#physical-properties-of-3-6-dimethylpyridazine-melting-point-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com